molecular formula C5H10F3NO3S B14757238 Ethylazanyliumylethane; trifluoromethanesulfonate

Ethylazanyliumylethane; trifluoromethanesulfonate

Cat. No.: B14757238
M. Wt: 221.20 g/mol
InChI Key: DXXBJTJUHFSJFX-UHFFFAOYSA-M
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Description

. It is a salt formed from the reaction of trifluoromethanesulfonic acid and diethylamine. This compound is known for its stability and unique properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylazanyliumylethane; trifluoromethanesulfonate can be synthesized through the direct alkylation of organic bases such as amines with ethyl trifluoromethanesulfonate . The reaction typically involves the use of a solvent-free and halogen-free environment to ensure high purity of the product. The reaction conditions include maintaining a controlled temperature and using appropriate catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves the reaction of trifluoromethanesulfonic acid with diethylamine . This process is carried out in large reactors where the reactants are mixed under controlled conditions to ensure a high yield of the desired product. The resulting compound is then purified through recrystallization or other suitable methods to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethylazanyliumylethane; trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acyl chlorides, anhydrides, and other electrophilic reagents . The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound.

Major Products Formed

The major products formed from reactions involving this compound include acylated derivatives and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethylazanyliumylethane; trifluoromethanesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethylazanyliumylethane; trifluoromethanesulfonate involves its role as a strong electrophile. It facilitates the transfer of acyl groups to nucleophilic substrates, thereby catalyzing acylation reactions . The trifluoromethanesulfonate group enhances the electrophilicity of the compound, making it highly reactive towards nucleophiles.

Comparison with Similar Compounds

Ethylazanyliumylethane; trifluoromethanesulfonate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its stability and high reactivity, making it a valuable reagent in both research and industrial applications.

Properties

Molecular Formula

C5H10F3NO3S

Molecular Weight

221.20 g/mol

InChI

InChI=1S/C4H10N.CHF3O3S/c1-3-5-4-2;2-1(3,4)8(5,6)7/h3-4H2,1-2H3;(H,5,6,7)/q+1;/p-1

InChI Key

DXXBJTJUHFSJFX-UHFFFAOYSA-M

Canonical SMILES

CC[N+]CC.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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